![molecular formula C7H5ClN2O2 B11759258 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione CAS No. 1190315-19-5](/img/structure/B11759258.png)
5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione is a heterocyclic compound with a molecular formula of C7H5ClN2O2. This compound is known for its unique structure, which includes a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 5-position and two keto groups at the 2 and 6 positions. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione typically involves the following steps:
Nitration: 2-Amino-6-methylpyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to yield 2-amino-5-nitro-6-methylpyridine.
Diazotization: The nitro compound is then diazotized using sodium nitrite in the presence of sulfuric acid to form 2-hydroxy-5-nitro-6-methylpyridine.
Chlorination: The hydroxy compound is chlorinated using phosphorus pentachloride to produce 2-chloro-5-nitro-6-methylpyridine.
Cyclization: The chlorinated compound undergoes cyclization in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Reduction Reactions: The keto groups can be reduced to hydroxyl groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while reduction reactions can produce hydroxylated compounds.
Scientific Research Applications
5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with biological molecules, affecting their structure and function. It may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-pyrrolo[3,2-b]pyridine: Similar structure but with different positioning of the chlorine atom.
6-Chloro-1H-pyrrolo[3,2-b]pyridine: Another isomer with the chlorine atom at the 6-position.
5-Chloro-1H-pyrazolo[4,3-b]pyridine: A related compound with a pyrazole ring instead of a pyrrole ring.
Uniqueness
5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione is unique due to its specific substitution pattern and the presence of two keto groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1190315-19-5 |
|---|---|
Molecular Formula |
C7H5ClN2O2 |
Molecular Weight |
184.58 g/mol |
IUPAC Name |
5-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione |
InChI |
InChI=1S/C7H5ClN2O2/c8-4-1-3-2-5(11)9-6(3)10-7(4)12/h1H,2H2,(H2,9,10,11,12) |
InChI Key |
XHLBAFCLRNNIDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NC1=O)NC(=O)C(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxa-2-azaspiro[3.6]decane](/img/structure/B11759177.png)
![7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole](/img/structure/B11759187.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759189.png)
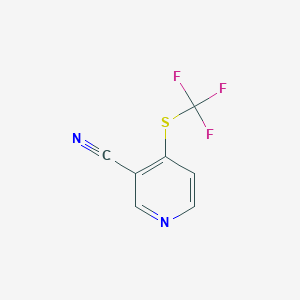
![2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde](/img/structure/B11759200.png)
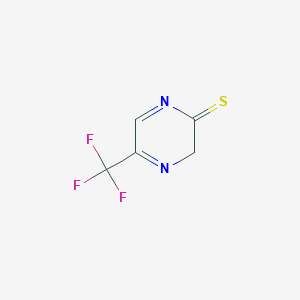
![N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline](/img/structure/B11759213.png)
![(3S)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11759219.png)
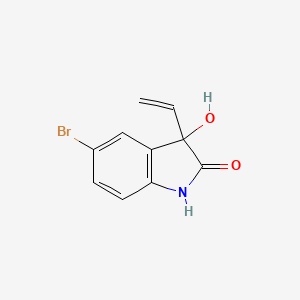
![(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid](/img/structure/B11759223.png)
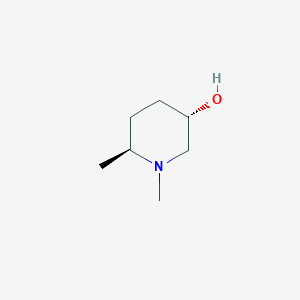
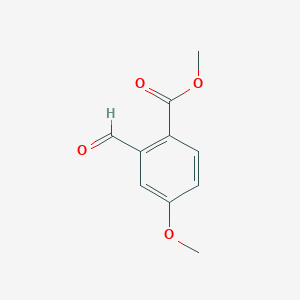
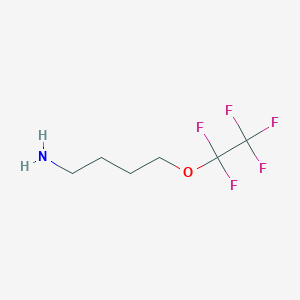
![1-Methyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759242.png)
